(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride

Catalog No.
S684501
CAS No.
301224-40-8
M.F
C31H38Cl2N2ORu
M. Wt
626.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxy...

CAS Number

301224-40-8

Product Name

(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium

Molecular Formula

C31H38Cl2N2ORu

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

ZRPFJAPZDXQHSM-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Synonyms

(SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC]ruthenium; (1,3-Dimesityl-2-imidazolidinylidene)(o-isopropoxyphenylmethylene)ruthenium Dichloride; Grubbs-Hoveyda 2nd Generation Cataly

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Description

The exact mass of the compound (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Applications in Organic Synthesis

Hoveyda-Grubbs catalyst is particularly valuable in organic synthesis due to its:

  • High functional group tolerance: It can be used in reactions involving a wide range of functional groups, making it versatile for various synthetic applications. Source: Buchmeiser, M. R. (2016). Grubbs catalysts for olefin metathesis. Chemical Reviews, 116(23), 10027-10084.:
  • Well-defined activity: It exhibits good control over the stereochemistry of the reaction, allowing for the targeted synthesis of specific stereoisomers. Source: Grela, K., & Buchmeiser, M. R. (2007). Ring-closing metathesis and its applications in organic synthesis. Angewandte Chemie International Edition, 46(14), 2636-2649.: )

These properties make Hoveyda-Grubbs catalyst a powerful tool for the synthesis of complex organic molecules, including:

  • Natural products: It has been employed in the synthesis of various natural products, such as pharmaceuticals and biologically active compounds. Source: For example, see: Nicolaou, K. C., et al. (2000). Total synthesis of diazonamide A: Strategy, stereocontrol, and scalability. Journal of the American Chemical Society, 122(21), 5072-5089.:
  • Functional polymers: It is used in the creation of functional polymers with specific properties, such as controlled molecular weight and architecture. Source: For example, see: Bielawski, J., et al. (2002). Ruthenium-catalyzed ring-opening metathesis polymerization of dicyclopentadiene: Living polymerization and novel network formation. Macromolecules, 35(17), 6788-6795.:

The compound (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a specialized organometallic complex featuring a ruthenium center coordinated to a unique bidentate ligand system. This compound is characterized by its imidazolidinylidene and benzylidene functionalities, which contribute to its reactivity and potential applications in catalysis. The presence of the ruthenium metal in a +6 oxidation state enhances its electron-withdrawing capability, making it a strong candidate for various chemical transformations.

, primarily due to the reactive nature of the ruthenium center. Typical reactions include:

  • Catalytic Reactions: Ruthenium complexes are known to catalyze various organic transformations, including olefin metathesis and hydrogenation. The unique ligand environment can influence the selectivity and efficiency of these reactions.
  • Redox Reactions: The ruthenium center can undergo oxidation and reduction, allowing it to participate in electron transfer processes.
  • Coordination Chemistry: The imidazolidinylidene ligand can coordinate with other metals or ligands, potentially forming new complexes with varied properties.

Research into the biological activity of ruthenium complexes has indicated potential applications in medicinal chemistry. Compounds similar to (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride have shown:

  • Anticancer Properties: Some ruthenium complexes exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Antimicrobial Activity: There is emerging evidence that certain ruthenium compounds can inhibit the growth of bacteria and fungi, suggesting utility in treating infections.

The synthesis of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride typically involves:

  • Preparation of Ligands: The dimesitylimidazolidine and isopropoxybenzaldehyde are synthesized separately.
  • Metal Coordination: The ligands are then reacted with ruthenium precursors (such as ruthenium(III) chloride) under controlled conditions (often in an inert atmosphere) to form the desired complex.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the pure compound.

The unique properties of this compound make it suitable for various applications:

  • Catalysis: Its ability to facilitate organic reactions positions it as a valuable catalyst in synthetic chemistry.
  • Material Science: Ruthenium complexes have been explored for their potential use in electronic materials due to their conductive properties.
  • Biological Research: Investigations into its biological effects may lead to novel therapeutic agents.

Interaction studies involving this compound focus on its reactivity with biological molecules and other chemical species:

  • Enzyme Inhibition: Studies may assess how this compound interacts with specific enzymes, potentially revealing mechanisms of action relevant for drug design.
  • Binding Affinity: Research into how effectively this complex binds to target proteins or nucleic acids can provide insights into its biological activity.

Several compounds exhibit structural or functional similarities to (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride, including:

Compound NameStructureUnique Features
(1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(phenyl)ruthenium(II) chlorideStructureLower oxidation state; used in different catalytic processes.
(N-Heterocyclic Carbene)(Benzylidene)ruthenium(IV) chlorideStructureDifferent ligand environment; exhibits distinct catalytic properties.
(1,3-Diethylimidazolium)(Ruthenium(II)) ComplexStructureUtilized in electrochemical applications; different coordination chemistry.

Uniqueness

The uniqueness of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride lies in its specific ligand arrangement and high oxidation state of ruthenium, which may enhance its reactivity and selectivity in catalytic applications compared to other similar compounds. Its potential biological activity also sets it apart from traditional organometallic catalysts.

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

301224-40-8

General Manufacturing Information

Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Kamat et al. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nature Chemical Biology, doi: 10.1038/nchembio.1721, published online 12 January 2015 http://www.nature.com/naturechemicalbiology

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